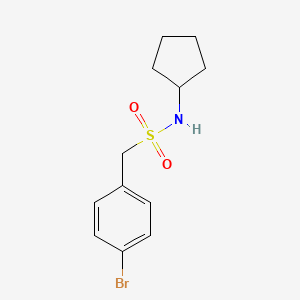

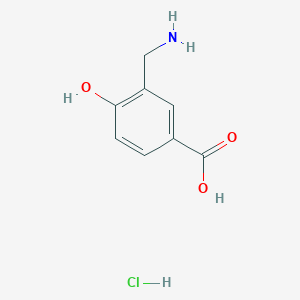

1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide (1-BPCPM) is an organic compound that has been studied for its potential applications in scientific research due to its unique chemical structure and properties. 1-BPCPM is a member of the sulfonamide family, which is a group of organic compounds that contain the sulfonamide functional group. This compound has been studied for its potential applications in a variety of scientific research fields, such as organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Anticancer Properties

Bromophenol derivatives like BOS-102, containing 1-(4-Bromophenyl) structures, have demonstrated significant anticancer activities, particularly against lung cancer cells. BOS-102 effectively induces cell cycle arrest and apoptosis in human A549 lung cancer cells through mechanisms involving ROS-mediated PI3K/Akt and the MAPK signaling pathway. This suggests potential for these compounds in the development of anticancer drugs (Guo et al., 2018).

Synthetic Organic Chemistry Applications

Compounds with vinylsulfone and vinylsulfonamide structures, which can be synthesized from bromophenyl-based compounds, are widely utilized in synthetic organic chemistry. These compounds serve as active agents in various reactions, including 1,4-addition and electrocyclization reactions, indicating their importance in the field of synthetic chemistry (Kharkov University Bulletin Chemical Series, 2020).

Enzyme Inhibition

Aromatic sulfonamide inhibitors, incorporating 1-(4-Bromophenyl) structures, have been developed to inhibit carbonic anhydrase (CA) isoenzymes, showing nanomolar half maximal inhibitory concentrations (IC50). These inhibitors demonstrate varying affinities for different isoenzymes, suggesting their potential in therapeutic applications targeting specific enzymes (Supuran et al., 2013).

Catalysis and Synthesis

Bromophenyl-based compounds have shown efficacy as catalysts and intermediates in various chemical reactions. For instance, novel bromophenyl sulfonamide reagents have been synthesized and used as catalysts for the synthesis of heterocyclic compounds through condensation reactions, indicating their role in facilitating and streamlining synthetic pathways (Khazaei et al., 2014).

Molecular Electronic Applications

Simple and accessible aryl bromides, including those with 4-bromophenyl structures, serve as valuable building blocks for molecular wires used in electronic devices. These compounds undergo efficient transformations, suggesting their significance in the field of molecular electronics (Stuhr-Hansen et al., 2005).

properties

IUPAC Name |

1-(4-bromophenyl)-N-cyclopentylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-11-7-5-10(6-8-11)9-17(15,16)14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBHXTSDRWPJGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589923 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |

CAS RN |

950256-12-9 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)